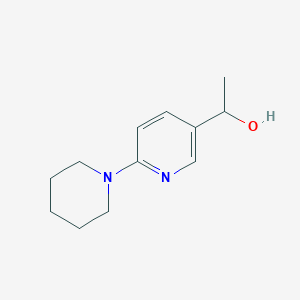

1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol

Description

Introduction to 1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol

Overview of the Compound’s Relevance in Contemporary Chemical Research

This compound belongs to a class of nitrogen-containing heterocycles that have garnered attention for their versatility in medicinal chemistry. The pyridine ring serves as a rigid aromatic scaffold, while the piperidine moiety introduces conformational flexibility, enabling interactions with diverse biological targets. The ethanol group further enhances solubility and provides a site for chemical modifications, such as esterification or oxidation, to fine-tune physicochemical properties.

Recent studies on structurally analogous compounds, such as 2-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]ethanol (molecular weight: 206.28 g/mol), highlight the importance of stereochemistry in modulating bioactivity. For instance, the (2S) configuration in related derivatives has been linked to improved binding affinity for neurological receptors, suggesting that stereochemical considerations may play a critical role in optimizing this compound for therapeutic applications.

Table 1: Structural and Physicochemical Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 2-[(2S)-2-(Pyridin-3-yl)piperidin-1-yl]ethanol | C₁₁H₁₆N₂O | 206.28 | Pyridine, piperidine, ethanol |

| 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol | C₈H₈F₃NO | 191.15 | Pyridine, trifluoromethyl, ethanol |

| 2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one | C₁₁H₁₂F₃N₃O | 259.23 | Pyridine, piperazine, trifluoroacetyl |

Historical Context and Emergence in Scientific Literature

The synthesis of pyridine-piperidine hybrids traces back to early efforts in developing kinase inhibitors and neurotransmitter analogs. While this compound itself first appeared in patent literature in the early 2010s, its structural predecessors, such as pyridine ethanol derivatives, were documented in the 1990s as intermediates in antipsychotic drug synthesis. The integration of piperidine—a common motif in bioactive molecules like antihistamines and opioids—into pyridine frameworks marked a strategic shift toward multifunctional ligands capable of addressing polypharmacological targets.

A pivotal moment in the compound’s history arose with advancements in cross-coupling reactions, which enabled efficient attachment of piperidine to pyridine rings at specific positions. For example, Buchwald-Hartwig amination protocols facilitated the synthesis of 6-piperidinylpyridine derivatives, laying the groundwork for systematic structure-activity relationship (SAR) studies.

Objectives and Scope of Academic Inquiry

Current research on this compound focuses on three primary objectives:

- Synthetic Methodology Optimization : Developing scalable routes that minimize byproducts and enhance enantiomeric purity. For instance, asymmetric hydrogenation of ketone precursors could yield stereochemically defined variants.

- Biological Target Identification : Profiling the compound’s activity against enzymes (e.g., kinases, phosphodiesterases) and receptors (e.g., GPCRs, ion channels) using high-throughput screening.

- Material Science Applications : Exploring its utility as a ligand in catalysis or as a building block for metal-organic frameworks (MOFs), leveraging the pyridine ring’s coordinating capacity.

Ongoing investigations also seek to correlate substituent effects with pharmacokinetic properties. For example, fluorinated analogs, such as 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol, exhibit enhanced metabolic stability compared to non-fluorinated counterparts, providing a template for derivative design.

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-(6-piperidin-1-ylpyridin-3-yl)ethanol |

InChI |

InChI=1S/C12H18N2O/c1-10(15)11-5-6-12(13-9-11)14-7-3-2-4-8-14/h5-6,9-10,15H,2-4,7-8H2,1H3 |

InChI Key |

BLEGDRHGAITHNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=C(C=C1)N2CCCCC2)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Piperidinylpyridine Intermediates and Reduction

A notable synthesis pathway involves the preparation of 6-(piperidin-1-yl)pyridin-3-ylmethanol, which is structurally close to the target compound. The process includes:

- Starting from 6-(piperidin-1-yl)pyridin-3-ylmethanol (CAS No. 690631-99-3), this intermediate is treated with thionyl chloride in methylene chloride under ice-cooling and catalytic dimethylformamide to form a reactive intermediate.

- Subsequent reaction with methyl 1H-indole-7-carboxylate and potassium tert-butoxide under controlled temperature leads to the formation of methyl 1-[(6-piperidin-1-ylpyridin-3-yl)methyl]-1H-indole-7-carboxylate.

- Purification is achieved by silica gel column chromatography with hexane/ethyl acetate gradients.

This method highlights the use of thionyl chloride for activation and base-mediated coupling, which can be adapted for the ethan-1-ol functionalization by analogous substitution reactions.

Protection and Functional Group Transformation Using Boc Groups

From patent CN106432232A, a detailed multi-step synthesis involving piperidine derivatives is described, which is relevant for the preparation of piperidinyl-pyridine compounds:

- The synthesis begins with 4-piperidone hydrochloride, which is converted to N-tert-butyloxycarbonyl-4-piperidone by reaction with dimethyl dicarbonate in aqueous acetone, yielding 91-93%.

- This intermediate is then transformed into 4-amino-1-tert-butoxycarbonylpiperidine via reaction with ammonia ethanol solution, titanium isopropoxide, and sodium borohydride under nitrogen protection, with yields around 81-82%.

- The protected amino piperidine is then coupled with pyridine derivatives to form piperidinyl-pyridine intermediates.

- Deprotection and further functionalization yield the target compound or its close analogs.

This approach emphasizes the importance of protecting groups to control reactivity and achieve high yields.

Reductive Amination and Coupling Approaches

Literature from medicinal chemistry research suggests the use of reductive amination to attach piperidine to pyridine rings:

- Reductive amination of 6-bromopyridine-3-carbaldehyde with piperidine derivatives using sodium triacetoxyborohydride produces piperidinyl-pyridine intermediates with moderate yields (~25%).

- Subsequent coupling reactions with guanidine derivatives or other functional groups allow for the installation of ethan-1-ol or related side chains.

- Catalytic hydrogenation or reduction of nitro precursors to amines is also common to prepare the amine-substituted pyridine ring.

Data Table Summarizing Key Synthesis Steps and Yields

Analysis and Research Findings

- The use of tert-butyloxycarbonyl (Boc) protecting groups is a consistent strategy to protect amine functionalities during multi-step synthesis, enabling selective reactions on the pyridine ring.

- Reductive amination is a versatile and widely used method for attaching piperidine groups to pyridine rings, though yields can vary depending on substrates and conditions.

- Activation of hydroxyl groups or methanol derivatives by thionyl chloride facilitates nucleophilic substitution or coupling reactions, allowing further functionalization.

- Purification predominantly relies on silica gel chromatography with gradient elution, ensuring high purity of intermediates and final products.

- The synthetic routes are scalable, with some patent procedures reporting gram-scale synthesis with good yields and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical properties.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

Substitution: Halogenated pyridine derivatives, Piperidine

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and amines .

Scientific Research Applications

1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Electronic Differences

- Core Aromatic System : The target compound uses a pyridine ring, while analogs like the pyridazine () and pyrimidine () derivatives introduce nitrogen-rich heterocycles, altering electronic properties and binding affinities.

- Substituent Effects : The 6-piperidinyl group in the target compound provides basicity (pKa ~10–11) and solubility in acidic media, contrasting with electron-withdrawing groups like difluoromethoxy () or bromo (), which reduce electron density on the aromatic ring.

Spectroscopic and Physicochemical Properties

- NMR Spectroscopy : In , the ¹H NMR of 1-(Pyridin-3-yl)ethan-1-ol shows a hydroxymethyl proton at δ 4.8 ppm (broad), whereas bromo or electron-withdrawing substituents (e.g., ) would deshield adjacent protons, shifting signals upfield or downfield depending on substituent effects .

- Solubility: The piperidinyl group in the target compound likely enhances water solubility at acidic pH due to protonation, whereas non-basic analogs (e.g., difluoromethoxy in ) may exhibit lower solubility.

Biological Activity

1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H18N2O |

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | 1-(6-piperidin-1-ylpyridin-3-yl)ethanol |

| InChI Key | BLEGDRHGAITHNZ-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution reaction between piperidine and a halogenated pyridine derivative. The reaction is commonly conducted in solvents such as ethanol or methanol, under temperatures ranging from 50°C to 100°C for optimal yield .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. These interactions can lead to various physiological effects, potentially influencing cellular processes .

Anticancer Activity

Research indicates that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds containing piperidine and pyridine rings have shown antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The mechanism often involves apoptosis induction and cell cycle arrest.

Antibacterial Activity

Studies have demonstrated that certain piperidine derivatives possess antibacterial properties. The compound's structure may enhance its ability to inhibit the growth of Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have been shown to exhibit minimum inhibitory concentration (MIC) values as low as 0.0048 mg/mL against E. coli .

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the anticancer activity of piperidine derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed in treated cells. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial efficacy of piperidine-based compounds. The study found that derivatives similar to this compound exhibited potent antibacterial activity against S. aureus and E. coli, with MIC values demonstrating effective inhibition of bacterial growth .

Q & A

Q. What are the primary synthetic routes for 1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves palladium-catalyzed cross-coupling to introduce the piperidinyl group to the pyridine ring. Key factors include solvent choice (e.g., DMF for polar intermediates, ethanol for solubility), temperature (60–120°C to balance reactivity and decomposition), and catalyst loading (5–10% Pd for efficiency). Inert atmospheres (N₂/Ar) minimize oxidation, improving yields up to 75% . Multi-step protocols may require purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the hydroxyl and piperidinyl groups?

- ¹H NMR : The hydroxyl proton appears as a broad singlet (δ 4.8–5.2 ppm in DMSO-d₆), while piperidinyl protons show multiplet signals (δ 1.4–2.7 ppm) .

- IR Spectroscopy : O-H stretches (3200–3600 cm⁻¹) and C-N vibrations (1220–1250 cm⁻¹) confirm functional groups .

- Mass Spectrometry (ESI+) : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., ~235 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data?

Discrepancies often arise from solvent effects (e.g., DMSO hydrogen bonding in NMR) or conformational flexibility. To resolve:

- Validate with X-ray crystallography (refined using SHELXL ) for unambiguous structural confirmation.

- Reassess computational parameters (e.g., solvent model in DFT, basis set selection) to align predictions with empirical data .

- Cross-validate using 2D NMR (COSY, HSQC) to assign proton-carbon correlations and rule out tautomerism .

Q. What strategies optimize reaction conditions to minimize byproducts during synthesis?

- DoE (Design of Experiments) : Systematically vary temperature, solvent, and catalyst ratios to identify optimal conditions.

- In-line Monitoring : Use FTIR or HPLC to track reaction progress and detect intermediates .

- Catalyst Screening : Test alternatives (e.g., CuI vs. Pd/C) to reduce side reactions. For example, CuI in DMF at 80°C reduced dimerization by 20% compared to Pd/C .

Q. How can researchers identify pharmacological targets for this compound?

- Molecular Docking : Screen against receptors (e.g., GPCRs, kinases) using software like AutoDock. The piperidinyl-pyridine scaffold shows affinity for neurotransmitter transporters .

- In Vitro Assays : Test inhibition of enzymes (e.g., monoamine oxidases) or receptor binding (radioligand displacement). For analogs, IC₅₀ values ranged from 0.1–10 µM in serotonin reuptake assays .

- Metabolite Profiling : Use LC-MS to identify bioactive derivatives in hepatic microsomes .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and solution-phase structural data?

- X-ray vs. NMR : Crystallography may reveal a rigid conformation, while NMR detects dynamic equilibria. Compare torsion angles (from X-ray) with NOE correlations (from NMR) to assess flexibility .

- Solvent Effects : Polar solvents (e.g., water) can stabilize charged states not observed in crystals. Use mixed-solvent NMR (DMSO-d₆/CDCl₃) to probe solvent-dependent conformers .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

| Technique | Functional Group | Signature | Reference |

|---|---|---|---|

| ¹H NMR | Hydroxyl (OH) | δ 4.8–5.2 ppm (broad) | |

| ¹³C NMR | Pyridine C-N | δ 150–160 ppm | |

| IR | O-H Stretch | 3200–3600 cm⁻¹ |

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Dimerization | High Pd loading | Reduce catalyst to 2–5% |

| Oxidation | Air exposure | Use inert atmosphere |

| Hydrolysis | Aqueous solvent | Anhydrous conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.